9-Hydroxyrisperidone is the major active metabolite of the atypical antipsychotic drug, Risperidone. [, ] It is primarily metabolized by the cytochrome P450 isoenzyme CYP2D6, and to a lesser extent by CYP3A4/5. [] 9-Hydroxyrisperidone exhibits similar pharmacological effects as Risperidone, acting as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. [] It has a longer half-life than Risperidone (approximately 24 hours compared to 3 hours), contributing to a greater pharmacological effect. []
9-Hydroxyrisperidone has a longer half-life than Risperidone (approximately 24 hours compared to 3 hours). [] It is highly bound to plasma proteins, mainly to α1-acid glycoprotein (orosomucoid). [] 9-Hydroxyrisperidone undergoes limited hepatic metabolism and is primarily excreted unchanged via the kidneys. []
Analysis of 9-Hydroxyrisperidone levels alongside Risperidone is essential for therapeutic drug monitoring (TDM) in patients treated with Risperidone. [, ] This is particularly crucial in children and adolescents with autism spectrum disorder (ASD) who receive Risperidone for behavioral management. [, , ] TDM helps to individualize Risperidone dosing, optimize treatment response, and minimize adverse effects, especially considering the influence of factors like age, sex, weight, kidney function, and CYP2D6 genetic variations on 9-Hydroxyrisperidone concentrations. [, , , , , , , , , , , ]
Further research is warranted to understand the pharmacodynamic profile and impact of 9-Hydroxyrisperidone in specific patient populations, such as those with progressive multiple sclerosis. [] Investigating the role of 9-Hydroxyrisperidone in the context of risperidone-induced extrapyramidal side effects and the influence of systemic inflammation on its pharmacokinetics could further refine its clinical use. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6